![molecular formula C26H31FN4OS B2832155 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1216627-01-8](/img/structure/B2832155.png)
2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H31FN4OS and its molecular weight is 466.62. The purity is usually 95%.
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Scientific Research Applications
ORL1 Receptor Agonists
Research by Röver et al. (2000) discusses the development of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the ORL1 receptor and full agonism in biochemical assays, suggesting potential for pain management and neurological research (Röver et al., 2000).
Antipsychotic Profiles
Wise et al. (1985) explore compounds with antipsychotic profiles in biochemical and behavioral pharmacological test models, indicating potential applications in psychiatric disorder treatments (Wise et al., 1985).
Antiviral Activity
Apaydın et al. (2020) synthesized and evaluated a new series of spirothiazolidinone derivatives for their antiviral activity, highlighting the versatility of the spirothiazolidinone scaffold for developing antiviral molecules, including against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
HIV Entry Inhibitors
Watson et al. (2005) describe the CCR5 receptor-based mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor with antiviral effects for HIV-1, showing potential applications in HIV treatment research (Watson et al., 2005).
Anticonvulsant Activity
Obniska et al. (2006) report on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones with fluoro or trifluoromethyl substituents, which showed anticonvulsant activity in tests, highlighting their potential in epilepsy treatment research (Obniska et al., 2006).
properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4OS/c1-25(2,3)19-10-8-18(9-11-19)23-24(30-26(29-23)12-14-31(4)15-13-26)33-17-22(32)28-21-7-5-6-20(27)16-21/h5-11,16H,12-15,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGZQYRYEDCRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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